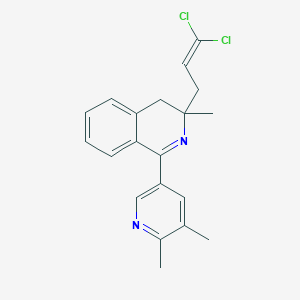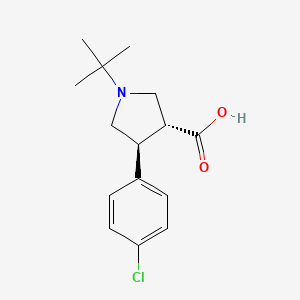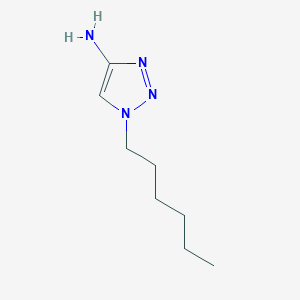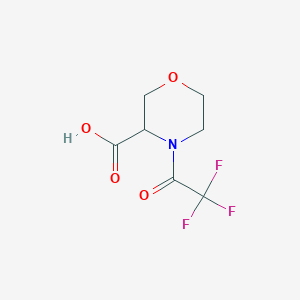
4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO4 It is characterized by the presence of a trifluoroacetyl group attached to a morpholine ring, which is further substituted with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid typically involves the reaction of morpholine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride: This compound is similar in structure but contains a trifluoroethyl group instead of a trifluoroacetyl group.
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Another related compound with a trifluoromethyl group attached to a pyridine ring.
Morpholine-4-carboxylic acid (3-trifluoromethyl-phenyl)-amide: This compound features a trifluoromethyl-phenyl group attached to a morpholine ring.
Uniqueness
4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H8F3NO4 |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-3-4(11)5(12)13/h4H,1-3H2,(H,12,13) |
Clave InChI |
AVFXRYOJNMQFTP-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1C(=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


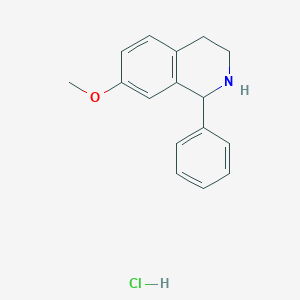


![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)


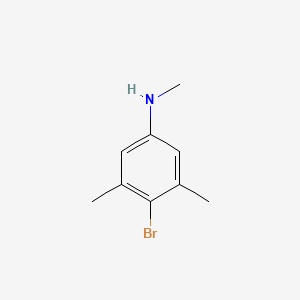

![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)

